6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine
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Overview
Description
6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine is an organic compound that belongs to the class of pyridines This compound is characterized by the presence of a cyclopropylsulfonyl group attached to the pyridine ring, along with a methyl group at the 2-position and an amine group at the 3-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving suitable starting materials such as aldehydes and ammonia.
Introduction of the Cyclopropylsulfonyl Group: The cyclopropylsulfonyl group can be introduced via a sulfonylation reaction using cyclopropylsulfonyl chloride and a base such as triethylamine.
Methylation: The methyl group can be introduced at the 2-position of the pyridine ring through a methylation reaction using methyl iodide and a base.
Amination: The amine group can be introduced at the 3-position through an amination reaction using ammonia or an amine source.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using halogenating agents like N-bromosuccinimide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of halogenated pyridines.
Scientific Research Applications
6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
6-(Cyclopropylsulfonyl)-2-methylpyridine: Lacks the amine group at the 3-position.
2-Methyl-3-aminopyridine: Lacks the cyclopropylsulfonyl group.
6-(Cyclopropylsulfonyl)pyridine: Lacks both the methyl and amine groups.
Uniqueness
6-(Cyclopropylsulfonyl)-2-methylpyridin-3-amine is unique due to the presence of both the cyclopropylsulfonyl group and the amine group on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
1147558-17-5 |
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Molecular Formula |
C9H12N2O2S |
Molecular Weight |
212.27 g/mol |
IUPAC Name |
6-cyclopropylsulfonyl-2-methylpyridin-3-amine |
InChI |
InChI=1S/C9H12N2O2S/c1-6-8(10)4-5-9(11-6)14(12,13)7-2-3-7/h4-5,7H,2-3,10H2,1H3 |
InChI Key |
KWFSJYCTOCNOHR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=N1)S(=O)(=O)C2CC2)N |
Origin of Product |
United States |
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